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Compound of Interest

Compound Name: 4-Hydroxypicolinaldehyde

Cat. No.: B3079112

Executive Summary

4-Hydroxypicolinaldehyde is a heterocyclic building block of increasing interest in medicinal
chemistry and materials science. Its unique structure, featuring a pyridine ring, a hydroxyl
group, and a reactive aldehyde moiety, offers versatile opportunities for synthesizing complex
molecular architectures. However, the very features that make it a valuable synthon also
present significant challenges related to its solubility and stability. This technical guide provides
researchers, scientists, and drug development professionals with a comprehensive
understanding of these core physicochemical properties. We delve into the theoretical
underpinnings of its behavior in various solvent systems, outline its susceptibility to degradation
under common stress conditions, and provide robust, field-proven protocols for its empirical
characterization. This document is designed not merely as a list of facts, but as a practical
manual to empower researchers to handle, formulate, and utilize 4-Hydroxypicolinaldehyde
with confidence and scientific rigor.

Introduction to 4-Hydroxypicolinaldehyde: A Profile

4-Hydroxypicolinaldehyde, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a
bifunctional organic compound.[1][2] Its structure is characterized by a pyridine ring substituted
with a hydroxyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Core Chemical Properties of 4-Hydroxypicolinaldehyde
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Property Value Source(s)
CAS Number 1060809-85-9 [11[2]
Molecular Formula CeHsNO:2 [1][2]
Molecular Weight 123.11 g/mol [11[3]
IUPAC Name 4-0x0-1H-pyridine-2- 4]
carbaldehyde

Canonical SMILES C1=CNC(=CC1=0)C=0 [1]
Predicted pKa 452 +0.18 [3]
Predicted Boiling Point 406.6 £ 25.0 °C [3]

An important structural characteristic of 4-hydroxypyridines is the existence of keto-enol
tautomerism. 4-Hydroxypicolinaldehyde can exist in equilibrium with its pyridone tautomer, 4-
0xo-1,4-dihydropyridine-2-carbaldehyde.[4] In aqueous solutions, hydroxypyridine isomers can
differ significantly in their tautomeric equilibrium constants.[5] This equilibrium can influence the
molecule's reactivity, hydrogen bonding capacity, and ultimately, its solubility and stability
profile. Unlike 2- and 4-hydroxypyridines, 3-hydroxypyridines cannot form keto tautomers,
making their chemistry distinct.[6] The presence of the aldehyde group adds a reactive site
prone to oxidation and nucleophilic attack, while the pyridine nitrogen introduces basicity and
potential for salt formation.

Solubility Profile: Theory and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical
parameter influencing its bioavailability, formulation, and reaction kinetics. The principle of "like
dissolves like" provides a foundational understanding; polar molecules tend to dissolve in polar
solvents, and non-polar molecules in non-polar solvents. 4-Hydroxypicolinaldehyde, with its
polar hydroxyl and aldehyde groups and the capacity for hydrogen bonding, is expected to
exhibit solubility in polar solvents.

2.1. Predicted and Observed Solubility

While comprehensive, peer-reviewed solubility data for 4-Hydroxypicolinaldehyde is not
widely published, its structural features allow for informed predictions. It is expected to be
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soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and

dimethylformamide (DMF). Its solubility in water is likely to be moderate and significantly

influenced by pH. In acidic conditions (pH < pKa), the pyridine nitrogen can be protonated,

forming a more soluble cationic species. Conversely, in basic conditions (pH > pKa of the

hydroxyl group), it can form an anionic phenoxide-like species, which may also enhance

agueous solubility.

Table 2: Predicted Solubility of 4-Hydroxypicolinaldehyde in Common Solvents

Solvent Polarity

Predicted Solubility Rationale

Water High

Moderate; pH-

dependent

Capable of H-bonding;
solubility enhanced by
salt formation at

acidic/basic pH.

Methanol High

Soluble

Polar protic solvent,
favorable H-bonding

interactions.

Ethanol High

Soluble

Polar protic solvent,
favorable H-bonding

interactions.

DMSO High

Soluble

Polar aprotic solvent,
effective at solvating

polar molecules.

Acetonitrile Medium

Sparingly Soluble

Less polar than
alcohols, less effective

at H-bonding.

Dichloromethane Low

Poorly Soluble

Non-polar solvent,
unfavorable
interactions with polar

functional groups.

Hexanes Low

Insoluble

Non-polar solvent,
highly unfavorable

interactions.
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2.2. Experimental Workflow for Solubility Determination

To obtain reliable, quantitative solubility data, a systematic experimental approach is required.
The equilibrium shake-flask method is a gold-standard technique. The causality behind this
choice is its ability to ensure that the solution is truly saturated, providing a thermodynamically
accurate measurement.

sampling k Analysis

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

2.3. Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed as a self-validating system by including multiple time points and a
robust analytical finish.
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o Preparation of Standard Curve: a. Prepare a stock solution of 4-Hydroxypicolinaldehyde of
known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 pg/mL).
c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to
generate a linear regression curve. An R2 value > 0.999 is required for a valid curve.

o Sample Preparation: a. Add an excess amount of solid 4-Hydroxypicolinaldehyde (enough
to ensure solid remains after equilibration) to a series of glass vials. b. Add a precise volume
(e.g., 2 mL) of the desired test solvent to each vial. c. Prepare at least three replicates for
each solvent system.

o Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a
shaking incubator set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a
predetermined period (e.g., 48 hours). A preliminary experiment sampling at 24, 48, and 72
hours should be run to confirm that equilibrium is reached (i.e., the concentration no longer
increases).

o Sampling and Analysis: a. After equilibration, let the vials stand undisturbed for at least 30
minutes to allow undissolved solid to sediment. b. Carefully withdraw an aliquot of the
supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter (e.g., 0.45
pm, compatible with the solvent) to remove any remaining solid particles. This step is critical
to avoid artificially high results. d. Accurately dilute the filtered sample with the HPLC mobile
phase to bring the concentration within the range of the standard curve. e. Inject the diluted
sample into the HPLC system and determine the concentration from the standard curve.

o Calculation:

o Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Stability Profile: Degradation Pathways and Stress
Testing

Understanding the chemical stability of 4-Hydroxypicolinaldehyde is paramount for defining
its shelf-life, developing stable formulations, and preventing the formation of potentially toxic
degradants.[7] Its structure suggests susceptibility to hydrolysis, oxidation, and photolysis.
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Forced degradation (or stress testing) studies are essential to identify these degradation

pathways and to develop stability-indicating analytical methods.[3][9]

3.1. Potential Degradation Pathways

Oxidation: The aldehyde group is a primary site for oxidation, readily converting to the
corresponding carboxylic acid (4-hydroxypicolinic acid). This can be initiated by atmospheric
oxygen, peroxides, or other oxidizing agents.

Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, the overall
molecule's stability can be pH-dependent. Extreme pH conditions can catalyze degradation
reactions. Studies on other pyridine derivatives show they can be extremely unstable in
alkaline media and labile in acidic media.[10]

Photodegradation: Aromatic systems, particularly heteroaromatics, can absorb UV light,
leading to photochemical reactions. Pyridine derivatives are known to be photolabile, which
can lead to complex degradation products, including ring opening or polymerization.[10]

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.
The specific pathway would need to be determined experimentally, but could involve
decarboxylation (if oxidized first), polymerization, or fragmentation.

3.2. Experimental Workflow for Forced Degradation

Forced degradation studies are a regulatory requirement in drug development and provide

critical insights into a molecule's intrinsic stability.[11] The workflow involves exposing the

compound to a range of harsh conditions in parallel.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19
https://biomedres.us/pdfs/BJSTR.MS.ID.007492.pdf
https://pubmed.ncbi.nlm.nih.gov/26525243/
https://pubmed.ncbi.nlm.nih.gov/26525243/
http://library.dphen1.com/documents/papers/Jain_JPharmaceutBiomedAnaly_86_2013.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare stock solution of
4-HPA in suitable solvent
1 :

Stress Conditiops (ICH Guidelings)
1

A4 A A4

1
I
1
]
I
1
| i
1 1

| |

Acid Hydrolysis Base Hydrolysis <_JI Oxidation {_> Thermal (Solid State) Photolytic (Solution/Solid)
(e.g., 0.1 M HCI, 60°C) (e.g., 0.1 M NaOH, RT) (e.g., 3% H202, RT) (e.g., 80°C) (ICH compliant light chamber)

Analyze all samples by
Stability-Indicating
HPLC-UV/DAD/MS

Identify Degradants
Establish Degradation Pathway
Calculate Mass Balance

Click to download full resolution via product page

Caption: Forced Degradation Study Workflow.

3.3. Protocol: Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for identifying
degradation products without completely consuming the parent compound.

e Preparation: a. Prepare a stock solution of 4-Hydroxypicolinaldehyde (e.g., 1 mg/mL) in a
50:50 mixture of acetonitrile and water. b. For solid-state stress, use the neat compound.

e Application of Stress Conditions: (All solution studies should be run in parallel with a control
sample stored at 5°C protected from light). a. Acid Hydrolysis: Mix 1 mL of stock solution with
1 mL of 0.2 M HCI (final concentration 0.1 M HCI). Store at an elevated temperature (e.g.,
60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). b. Base Hydrolysis: Mix 1
mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at
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room temperature (alkaline hydrolysis is often rapid) and sample at time points (e.g., 5, 15,
30, 60 minutes). c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H20:2
(final concentration 3% H20:2). Store at room temperature, protected from light, and sample
at various time points (e.g., 1, 4, 8, 24 hours). d. Thermal Degradation (Solid): Place a small
amount of solid compound in an oven at a high temperature (e.g., 80°C). Sample at time
points (e.g., 1, 3, 7 days) by dissolving a known weight in solvent. e. Photolytic Degradation:
Expose both the stock solution and solid compound to light providing an overall illumination
of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less
than 200 watt hours/square meter in a photostability chamber. A control sample should be
wrapped in aluminum foil to exclude light.

Sample Analysis and Validation: a. At each time point, withdraw an aliquot. If necessary,
neutralize the acidic and basic samples before injection. b. Analyze all samples using a
stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and
mass spectrometry (MS) detector. c. Peak Purity Analysis: Use the PDA detector to assess
the peak purity of the parent compound in all stressed samples to ensure no degradants are
co-eluting. d. Mass Balance: Calculate the mass balance for each condition: Mass Balance
(%) = [(Assay of Parent) + (Sum of all Degradants)] / (Assay of Initial Control) x 100. A result
between 95-105% provides confidence that all major degradation products are being
detected.[11]

Analytical Methods for Quantification

The selection of an appropriate analytical method is crucial for obtaining accurate data in both
solubility and stability studies.

o High-Performance Liquid Chromatography (HPLC): This is the method of choice for
quantifying 4-Hydroxypicolinaldehyde.

o Causality: The molecule contains a substituted pyridine ring, which is a strong
chromophore, making it ideal for detection by UV-Vis spectroscopy.[12] A reversed-phase
C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid or
phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical
starting point.
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o Method Development: For stability studies, the method must be "stability-indicating,"
meaning it must be able to resolve the parent peak from all potential degradation products.
This is typically achieved by analyzing the forced degradation samples and adjusting
chromatographic conditions (e.g., gradient, mobile phase pH) until baseline separation is
achieved. Using a PDA detector helps confirm peak identity and purity.[13]

o Gas Chromatography (GC): Due to its predicted high boiling point and polarity, GC analysis
would likely require derivatization to increase volatility and thermal stability, making it less
straightforward than HPLC.[14]

Recommended Handling and Storage

Proper handling and storage are essential to maintain the integrity of 4-
Hydroxypicolinaldehyde. Information is typically derived from supplier Safety Data Sheets
(SDS).

» Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g.,
nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated place. Refrigeration
(2-8°C) is recommended for long-term storage.[3][15]

e Protection: The compound should be protected from direct sunlight and moisture, as it is
noted to be light and air sensitive.[15]

e Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong
bases, and strong reducing agents.[16]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection. Handle in a well-ventilated area or chemical fume hood to avoid
inhalation.[16][17]

Conclusion

4-Hydroxypicolinaldehyde is a compound with significant synthetic potential, but its utility is
directly linked to a thorough understanding of its physicochemical properties. Its solubility is

governed by its polar nature and is highly tunable via pH modification. The molecule's stability
is challenged by its susceptibility to oxidation at the aldehyde group and potential for pH- and
light-mediated degradation. The experimental protocols detailed in this guide provide a robust
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framework for researchers to quantify these properties, enabling informed decisions in
experimental design, formulation development, and reaction optimization. By applying these
systematic approaches, the scientific community can effectively harness the capabilities of this
versatile building block while ensuring the integrity and reproducibility of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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